molecular formula C18H21N5 B11232195 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11232195
M. Wt: 307.4 g/mol
InChI Key: MMPHWFSXGLUXAG-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is an organic compound that features a tetrazole ring, a methylphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline typically involves multiple steps. One common method starts with the preparation of 4-methylphenylhydrazine, which is then reacted with sodium azide to form the tetrazole ring. The resulting intermediate is further reacted with 4-methylacetophenone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring and aniline moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is unique due to the presence of both a tetrazole ring and an aniline moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

4-methyl-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5/c1-13-5-9-15(10-6-13)19-18(3,4)17-20-21-22-23(17)16-11-7-14(2)8-12-16/h5-12,19H,1-4H3

InChI Key

MMPHWFSXGLUXAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)C

Origin of Product

United States

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